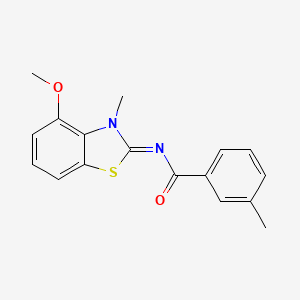![molecular formula C17H14N4S2 B2887193 4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 450394-68-0](/img/structure/B2887193.png)
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde” is a benzimidazole derivative . Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . Thiosemicarbazone moiety is another privileged structure that is found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
Synthesis Analysis
The preparation of “2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide” involves two steps . In the first step, “1,3-dihydro-2H-1,3-benzimidazole-2-thione” was reacted with “4-fluorobenzaldehyde” in DMSO to get “4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde” in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded "2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide" .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde” is a nucleophilic aromatic substitution .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis for Antimicrobial Properties : A range of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including structures similar to the compound , have been synthesized for preliminary antimicrobial testing. These compounds have shown significant activity against various microbial strains, including C. albicans and S. aureus, indicating their potential as antimicrobial agents (Soliman et al., 2009).
- Antibacterial Screening : Another study reported the synthesis and antibacterial screening of novel fused imino pyrimido benzothiazole derivatives, showcasing the versatility of such compounds in combating bacterial infections (Kale and Mene, 2013).
Anticancer Applications
- Broad Spectrum Anticancer Agents : Pyrazolo[3,4-d]pyrimidine derivatives, containing the benzimidazole moiety, have been synthesized and evaluated for their anticancer activities across a panel of 60 human cancer cell lines. Some compounds exhibited potent and broad-spectrum anticancer activities, suggesting their promise as therapeutic leads in cancer treatment (Singla et al., 2017).
- Inhibitor of SARS-CoV-2 : A novel tetrahydropyrimidine derivative was synthesized and evaluated for its potential to inhibit SARS-CoV-2. Molecular docking analysis suggested its efficacy as an inhibitor, demonstrating the compound's potential relevance in addressing viral infections, including COVID-19 (Genç et al., 2021).
Other Biological Activities
- Anti-inflammatory Screening : Some derivatives have been synthesized and evaluated for their anti-inflammatory activities, indicating their potential use in developing new anti-inflammatory drugs (Prajapat and Talesara, 2016).
- Synthesis for Biological Evaluation : The synthesis of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one derivatives and their evaluation for antimicrobial activity further highlights the chemical versatility and potential therapeutic applications of these compounds (Nagaraja et al., 2020).
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-4-8-13-10(5-1)14-15(22-13)18-9-19-16(14)23-17-20-11-6-2-3-7-12(11)21-17/h2-3,6-7,9H,1,4-5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDOOWLAAJQPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

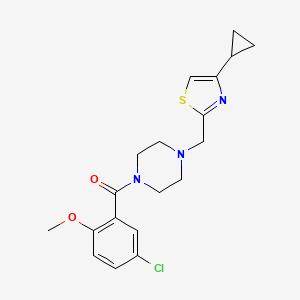
![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)
![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)
![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)
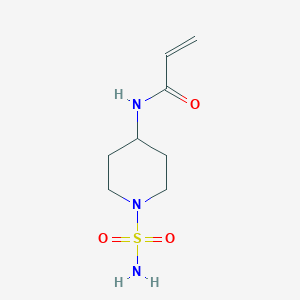
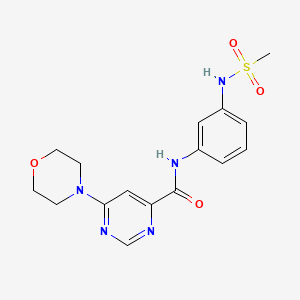
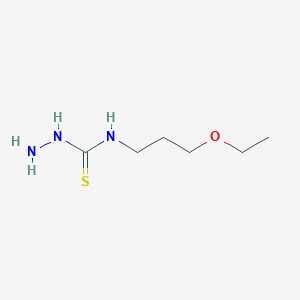
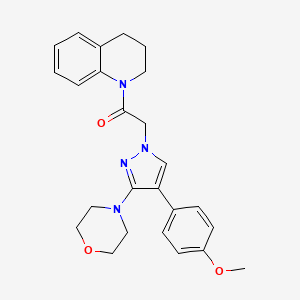
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2887122.png)

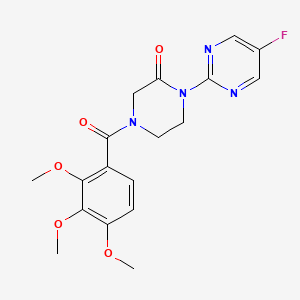
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2887126.png)
